![molecular formula C15H11N3OS2 B2613734 1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1207001-40-8](/img/structure/B2613734.png)

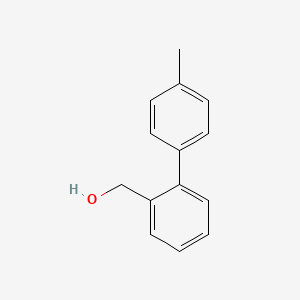

1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

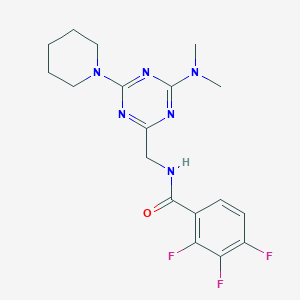

1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C15H11N3OS2 and its molecular weight is 313.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

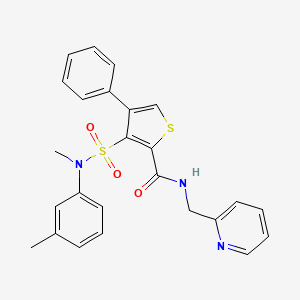

Dye-Sensitized Solar Cells

The compound has been investigated for its application in dye-sensitized solar cells (DSSCs). Organic sensitizers that incorporate carbazole as an electron donor and indeno[1,2-b]thiophene as the bridging unit, closely related to the chemical structure , have demonstrated significant intramolecular charge transfer, contributing to the strong molar absorption coefficient and a red-shifted absorption band. Such sensitizers have achieved an overall conversion efficiency of 5.88% under air mass 1.5 global illumination, which further improved to 6.66% when changing the electrolyte from iodine to cobalt electrolyte, marking one of the highest values for carbazole sensitizers (Kimin Lim et al., 2015).

Antitumor Activities

Thiazolyl urea derivatives have been synthesized and shown to possess promising antitumor activities. Novel 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea derivatives exhibited significant antitumor properties, highlighting the potential of thiazolyl urea compounds in cancer research (S. Ling et al., 2008).

Microwave-Assisted Synthesis

A method for the microwave-assisted synthesis of benzothiazoleurea derivatives has been developed, offering an efficient and simple approach to synthesizing 1-substituted-3-(4-chlorobenzo[d]thiazol-2-yl) ureas. This method avoids the use of phosgene and achieves good yields, indicating a streamlined synthetic route for producing urea derivatives, including those related to the compound of interest (Wenbin Chen et al., 2010).

Enantioselective Anion Receptors

Non-racemic atropisomeric (thio)ureas, including structures similar to the query compound, have been synthesized and evaluated as neutral enantioselective anion receptors for amino-acid derivatives. Although the enantioselectivities were modest, this research provides insight into the potential application of urea derivatives in chiral recognition and separation technologies (C. Roussel et al., 2006).

Properties

IUPAC Name |

1-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3OS2/c19-14(16-12-6-3-7-20-12)18-15-17-13-10-5-2-1-4-9(10)8-11(13)21-15/h1-7H,8H2,(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHYVEGDIDIGCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)NC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2613651.png)

![N-(3-methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2613652.png)

![1-[(3-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B2613655.png)

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2613661.png)

![4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2613669.png)